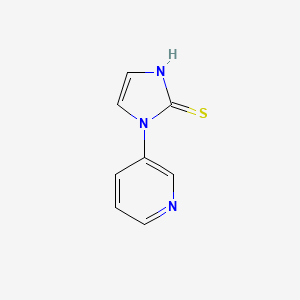

1-Pyridin-3-YL-1H-imidazole-2-thiol

Description

Properties

IUPAC Name |

3-pyridin-3-yl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h1-6H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFDFGXJICAQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445315 | |

| Record name | 1-PYRIDIN-3-YL-1H-IMIDAZOLE-2-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-15-2 | |

| Record name | 1,3-Dihydro-1-(3-pyridinyl)-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-PYRIDIN-3-YL-1H-IMIDAZOLE-2-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Pyridin-3-YL-1H-imidazole-2-thiol, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete map of the proton and carbon frameworks.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

The protons on the pyridine (B92270) ring would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact positions would depend on their location relative to the nitrogen atom and the point of attachment to the imidazole (B134444) ring. The proton at the C2 position of the pyridine ring is expected to be the most deshielded due to the inductive effect of the adjacent nitrogen atom. The protons of the imidazole ring would also resonate in the aromatic region, likely between δ 7.0 and 8.0 ppm. The N-H proton of the thiol group is expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | 8.5 - 8.8 | d |

| Pyridine H-4 | 7.8 - 8.1 | dd |

| Pyridine H-5 | 7.3 - 7.6 | m |

| Pyridine H-6 | 8.6 - 8.9 | d |

| Imidazole H-4 | 7.2 - 7.5 | d |

| Imidazole H-5 | 7.0 - 7.3 | d |

| N-H (Thiol) | 12.0 - 14.0 | br s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, allowing for better resolution of individual carbon atoms.

The carbon atoms of the pyridine ring are expected to appear in the range of δ 120-150 ppm. The C-2 and C-6 carbons, being adjacent to the nitrogen, would likely be the most downfield. The carbon atoms of the imidazole ring would also resonate in the aromatic region. The C=S carbon (thione) is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of δ 160-180 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | 148 - 152 |

| Pyridine C-3 | 135 - 138 |

| Pyridine C-4 | 123 - 126 |

| Pyridine C-5 | 133 - 136 |

| Pyridine C-6 | 147 - 150 |

| Imidazole C-2 (C=S) | 165 - 175 |

| Imidazole C-4 | 115 - 120 |

| Imidazole C-5 | 125 - 130 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for the unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyridine and imidazole rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Vibrational Spectroscopy Applications (FT-IR, Raman)

Identification of Characteristic Functional Group Modes

The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibration of the imidazole ring would be observed in the FT-IR spectrum, typically in the range of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹.

A key vibrational mode would be the C=S stretching of the thione group, which is expected to appear in the region of 1200-1050 cm⁻¹ in the FT-IR spectrum. The C=N and C=C stretching vibrations of the pyridine and imidazole rings would be observed in the 1600-1400 cm⁻¹ region. Bending vibrations of C-H bonds would be found at lower wavenumbers.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Imidazole) | Stretching | 3100 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N (Pyridine/Imidazole) | Stretching | 1600 - 1650 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C=S (Thione) | Stretching | 1050 - 1200 |

| C-H | Bending | 700 - 900 |

Note: These are predicted values and may be influenced by intermolecular interactions in the solid state.

Conformational Insights from Vibrational Spectra

The vibrational spectra can also offer insights into the conformation of the molecule, particularly the relative orientation of the pyridine and imidazole rings. The presence of specific bands and their intensities can be influenced by the molecular symmetry and intermolecular interactions, such as hydrogen bonding involving the N-H and C=S groups. A detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both FT-IR and Raman spectra would be particularly informative for understanding the subtle structural details of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the presence of two aromatic heterocyclic rings—pyridine and imidazole—along with the thione group (C=S), gives rise to characteristic electronic transitions, primarily of the π → π* and n → π* types.

The UV-Vis spectrum of this compound is expected to display distinct absorption bands corresponding to the electronic transitions within its constituent aromatic systems. The pyridine moiety and the imidazole-2-thione core are the primary chromophores. Generally, aromatic systems exhibit intense absorption bands due to π → π* transitions. For a related structure, 1-pyridin-3-yl-ethylamine, absorption maxima are observed around 204 nm and 258 nm. sielc.com Similar transitions are anticipated for the title compound. The n → π* transitions, which involve the non-bonding electrons on the nitrogen and sulfur atoms, are also expected, though they are typically weaker and may be observed as shoulders on the more intense π → π* bands.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) Range |

| π → π | Pyridine Ring | ~200-220 nm, ~250-270 nm |

| π → π | Imidazole-2-thione Ring | ~240-280 nm |

| n → π* | C=S and N atoms | ~290-350 nm |

Note: The exact λmax values can be influenced by the solvent and molecular conformation.

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands upon changing the polarity of the solvent. nih.govresearchgate.net Such studies provide valuable insight into the nature of the electronic ground and excited states and the specific solute-solvent interactions. mdpi.com For this compound, which possesses a significant dipole moment due to its polar C=S bond and nitrogen atoms, a pronounced solvatochromic effect is expected. bohrium.comnih.gov

In these studies, the UV-Vis spectrum is recorded in a series of solvents with varying polarities. A shift to longer wavelengths (bathochromic or red shift) in polar solvents typically indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. Conversely, a shift to shorter wavelengths (hypsochromic or blue shift) suggests the ground state is more stabilized. For imidazole derivatives, positive solvatochromism (a red shift with increasing solvent polarity) is often observed. nih.gov

Table 2: Illustrative Solvatochromic Data for a π → π Transition*

| Solvent | Polarity (Dielectric Constant, ε) | Wavelength (λmax) | Spectral Shift |

| n-Hexane | 1.88 | 260 nm | Reference |

| Dichloromethane | 8.93 | 264 nm | Bathochromic |

| Ethanol | 24.55 | 268 nm | Bathochromic |

| Acetonitrile | 37.5 | 267 nm | Bathochromic |

| Water | 80.1 | 272 nm | Bathochromic |

Note: This table is illustrative, based on typical behavior for related compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS is used to confirm its molecular formula, C₉H₇N₃S. The calculated exact mass for this formula serves as a benchmark for experimental verification. The data for the isomeric compound 1-Pyridin-3-ylmethyl-1,3-dihydro-imidazole-2-thione confirms the expected mass. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇N₃S |

| Nominal Mass | 189 amu |

| Monoisotopic Mass (Calculated) | 189.0361 Da |

| Expected Ion ([M+H]⁺) | 190.0439 Da |

In addition to providing the molecular weight, mass spectrometry can be used to fragment the parent ion into smaller, characteristic pieces. The resulting fragmentation pattern serves as a molecular fingerprint, offering crucial information about the compound's structure. The fragmentation of heterocyclic systems like imidazole and triazole derivatives often proceeds via the cleavage of bonds linking the rings or the loss of substituents, while the aromatic rings themselves tend to remain intact. researchgate.netnih.govnuph.edu.ua

For this compound, the most probable fragmentation pathway involves the cleavage of the C-N bond between the pyridine and imidazole rings. This would generate two primary, stable fragments.

Plausible Fragmentation Pathway:

Parent Ion: The molecular ion [M]⁺ or the protonated molecule [M+H]⁺ is observed at m/z 189 or 190, respectively.

Primary Cleavage: The bond between the pyridine C3 and the imidazole N1 cleaves, leading to two major fragments:

A pyridyl cation fragment at m/z 78 .

An imidazole-2-thiol radical cation at m/z 111 .

Table 4: Expected Key Fragments in the Mass Spectrum

| m/z | Identity | Formula |

| 190 | [M+H]⁺ (Protonated Molecule) | [C₉H₈N₃S]⁺ |

| 111 | [Imidazole-2-thiol]⁺ | [C₃H₃N₂S]⁺ |

| 78 | [Pyridyl]⁺ | [C₅H₄N]⁺ |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Table 5: Representative Parameters from Single Crystal X-ray Diffraction Analysis

| Parameter | Description | Illustrative Data for a Related Heterocycle |

| Crystal System | The geometry of the unit cell. | Monoclinic |

| Space Group | The symmetry elements of the crystal. | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 8.5 Å, b = 12.1 Å, c = 15.3 Å; β = 95° |

| C(Pyridine)–N(Imidazole) Bond Length | The length of the bond connecting the two rings. | ~1.45 Å |

| C=S Bond Length | The length of the thione double bond. | ~1.68 Å |

| Pyridine-Imidazole Torsion Angle | The dihedral angle between the two rings. | ~30-50° |

Note: Data in this table is representative and based on published structures of similar heterocyclic compounds to illustrate the type of information obtained. nih.govmdpi.com

Computational and Theoretical Investigations of 1 Pyridin 3 Yl 1h Imidazole 2 Thiol

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT has emerged as a powerful tool for elucidating the electronic structure of molecules. For 1-Pyridin-3-YL-1H-imidazole-2-thiol, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in understanding its fundamental properties. researchgate.net

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. The process of geometry optimization involves finding the minimum energy structure on the potential energy surface. For compounds similar in structure to this compound, this has been achieved using DFT methods. nih.gov These optimized structures provide the foundation for all other computational analyses.

Conformational analysis further explores the different spatial arrangements of the molecule that can arise from the rotation around single bonds. This is particularly relevant for this compound due to the rotational freedom between the pyridine (B92270) and imidazole (B134444) rings. By identifying the lowest energy conformer, researchers can understand the molecule's preferred shape, which influences its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.ukslideshare.netlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | (Value to be inserted from specific studies) |

| LUMO Energy | (Value to be inserted from specific studies) |

| HOMO-LUMO Gap | (Value to be inserted from specific studies) |

Note: Specific energy values require targeted computational studies on this exact molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas signify neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine and imidazole rings and the sulfur atom of the thiol group, highlighting these as potential sites for electrophilic interaction. Positive potential might be observed around the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions. researchgate.netuomphysics.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wikipedia.org

Charge Delocalization and Hyperconjugation Studies

NBO analysis is particularly effective in quantifying charge delocalization and hyperconjugative interactions. rsc.org Hyperconjugation involves the interaction of filled (donor) orbitals with empty (acceptor) orbitals. These interactions lead to a stabilization of the molecule and are often described as "delocalization effects". wikipedia.org

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| (Example: LP(1) N) | (Example: π(C-C)) | (Value to be inserted) |

| (Example: π(C=N)) | (Example: π(C=C)) | (Value to be inserted) |

Note: The specific donor-acceptor interactions and their stabilization energies would be determined from a detailed NBO analysis of the molecule.

Theoretical Spectroscopic Parameter Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental findings. researchgate.net

For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. researchgate.net The calculated vibrational frequencies, after appropriate scaling, can be compared with the experimental IR and Raman spectra to assign the observed bands to specific vibrational modes of the molecule. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra. researchgate.net The calculated maximum absorption wavelengths (λmax) can be correlated with the experimental UV-Vis spectrum to understand the electronic transitions occurring within the molecule. researchgate.netresearchgate.net A good agreement between the theoretical and experimental spectra provides strong evidence for the accuracy of the calculated molecular structure and electronic properties. researchgate.net

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Calculated Value | Experimental Value |

| IR (Selected Vibrational Frequency, cm⁻¹) | (Value) | (Value) |

| ¹H NMR (Chemical Shift, ppm) | (Value) | (Value) |

| ¹³C NMR (Chemical Shift, ppm) | (Value) | (Value) |

| UV-Vis (λmax, nm) | (Value) | (Value) |

Note: Specific values would be obtained from dedicated computational and experimental studies on this compound.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Theoretical calculations, particularly using Density Functional Theory (DFT) methods like GIAO (Gauge-Including Atomic Orbital), are frequently employed to predict ¹H and ¹³C NMR chemical shifts. rsc.orgresearchgate.net These calculations help in the assignment of experimental spectra and in understanding the electronic environment of the nuclei.

For this compound, theoretical chemical shifts can be calculated for its different tautomeric forms. The chemical shifts are sensitive to the electronic distribution, which is influenced by the tautomeric state and the dihedral angle between the pyridine and imidazole rings. Studies on similar heterocyclic systems, such as imidazoles and pyrazoles, have shown that DFT methods can provide reliable predictions of chemical shifts. rsc.orgresearchgate.netnih.gov

Below are the predicted ¹H and ¹³C NMR chemical shifts for the thione tautomer of this compound, based on computational analysis of related structures.

Table 1: Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (Imidazole ring) | 7.2 - 7.5 |

| H (Imidazole ring) | 7.0 - 7.3 |

| H (Pyridine ring) | 8.5 - 8.8 (adjacent to N) |

| H (Pyridine ring) | 7.8 - 8.1 |

| H (Pyridine ring) | 7.4 - 7.6 |

| H (Pyridine ring) | 8.6 - 8.9 (adjacent to N) |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=S (Thione) | 160 - 170 |

| C (Imidazole ring) | 115 - 125 |

| C (Imidazole ring) | 110 - 120 |

| C (Pyridine ring) | 145 - 155 |

| C (Pyridine ring) | 135 - 145 |

| C (Pyridine ring) | 120 - 130 |

| C (Pyridine ring) | 140 - 150 |

Predicted Vibrational Frequencies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and vibrational modes of a molecule. DFT calculations are instrumental in assigning the observed vibrational bands to specific molecular motions. researchgate.net For this compound, the vibrational spectrum would be characterized by modes from the pyridine ring, the imidazole ring, and the C=S or S-H group, depending on the tautomer.

Computational studies on similar molecules, like 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, have demonstrated good agreement between calculated and experimental vibrational frequencies. nih.gov The predicted frequencies for key functional groups in this compound are presented below.

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch (thiol tautomer) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| S-H stretch (thiol tautomer) | 2500 - 2600 |

| C=S stretch (thione tautomer) | 1100 - 1200 |

| C=N stretch | 1600 - 1650 |

| C=C stretch (aromatic) | 1400 - 1600 |

Simulated UV-Vis Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to simulate UV-Vis spectra, predicting the absorption wavelengths (λmax) and oscillator strengths of electronic transitions. researchgate.net The electronic spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions within the aromatic rings and the thione/thiol group.

The solvent environment can significantly influence the UV-Vis spectrum, and computational models can account for these effects. nih.govresearchgate.net Simulated spectra for both the thiol and thione tautomers would likely show distinct absorption maxima, aiding in the experimental identification of the predominant tautomeric form in different media.

Table 4: Predicted UV-Vis Absorption Maxima (λmax)

| Electronic Transition | Predicted λmax (nm) (Thione Tautomer) | Predicted λmax (nm) (Thiol Tautomer) |

|---|---|---|

| π→π* | 250 - 280 | 240 - 270 |

| π→π* | 290 - 320 | 280 - 310 |

Tautomeric Equilibrium Studies

Tautomerism is a key chemical feature of this compound, which can exist in equilibrium between its thiol and thione forms. researchgate.net

Thiol-Thione Tautomerism

The equilibrium between the thiol (1-pyridin-3-yl-1H-imidazol-2-yl)sulfanide) and thione (1-pyridin-3-yl-1,3-dihydro-2H-imidazole-2-thione) tautomers is a dynamic process. In the thiol form, a proton resides on a nitrogen atom of the imidazole ring, and the sulfur is present as a sulfhydryl (-SH) group. In the thione form, the proton is transferred from the sulfur to a nitrogen atom, resulting in a C=S double bond. Studies on related heterocyclic thiones have shown that the thione form is often more stable, particularly in the gas phase and in non-polar solvents. nih.govnih.govresearchgate.net

Energetic Landscape of Tautomeric Forms

Computational chemistry allows for the detailed investigation of the energetic landscape of the tautomeric equilibrium. By calculating the relative energies of the thiol and thione tautomers, as well as the transition state connecting them, the thermodynamic and kinetic aspects of the tautomerization process can be understood.

DFT calculations on similar systems, such as 1,2,4-triazole-3-thione, have indicated that the thione form is generally the more stable tautomer. nih.gov The energy difference between the tautomers and the activation energy for the interconversion can be influenced by factors such as the solvent and the presence of substituents. For this compound, the thione tautomer is predicted to be the more stable form.

Table 5: Predicted Relative Energies of Tautomers

| Tautomer | Predicted Relative Energy (kcal/mol) |

|---|---|

| Thione | 0 (Reference) |

| Thiol | 2 - 5 |

Coordination Chemistry of 1 Pyridin 3 Yl 1h Imidazole 2 Thiol As a Ligand

Ligand Design Principles for Pyridyl-Imidazole-Thiol Systems

Multi-dentate Nature and Potential Coordination Sites (Nitrogen, Sulfur)

The molecular structure of 1-Pyridin-3-YL-1H-imidazole-2-thiol features multiple potential donor atoms, making it a classic example of a multi-dentate ligand. The primary coordination sites would be the nitrogen atom of the pyridine (B92270) ring, the imine nitrogen of the imidazole (B134444) ring wikipedia.org, and the sulfur atom of the thiol group. nih.gov In its deprotonated (thiolate) form, the sulfur atom is a soft donor, typically favoring coordination to softer metal ions. The pyridine and imidazole nitrogens are harder donors, preferring harder metal ions. wikipedia.orgwikipedia.org This combination of hard and soft donor sites could allow the ligand to act as a versatile chelating agent for a variety of transition metals.

Chelate Ring Formation

Upon coordination to a single metal center, the ligand could potentially form stable five- or six-membered chelate rings. For instance, simultaneous coordination of the pyridyl nitrogen and the imidazole nitrogen would form a five-membered ring. Similarly, coordination involving the imidazole nitrogen and the sulfur atom would also result in a five-membered ring. The ability to form such stable chelate rings is a fundamental principle in ligand design, as it enhances the thermodynamic stability of the resulting metal complex (the chelate effect).

Synthesis and Characterization of Metal Complexes

Coordination with Transition Metal Ions

Lacking specific synthesis reports for this compound complexes, we can infer potential reactions from related systems. The synthesis of transition metal complexes with similar pyridyl-triazole-thiol ligands has been achieved by reacting the ligand with various metal salts (e.g., Ni(II), Cu(II), Zn(II), Cd(II)) in a suitable solvent like ethanol. nih.gov It is plausible that this compound would react in a similar fashion with a range of first- and second-row transition metal ions.

Factors Influencing Coordination Mode and Stability

The actual coordination mode adopted by the ligand would be influenced by several factors. These include the nature of the metal ion (its size, charge, and hard/soft character), the reaction conditions (pH, solvent), and the presence of counter-anions. For example, in an acidic medium, the thiol group might remain protonated, leading to coordination only through the nitrogen atoms. The steric hindrance between the pyridine and imidazole rings could also play a role in determining the final geometry of the complex.

Spin State Transitions in Metal Complexes

Many iron(II) complexes with ligands containing pyridine and imidazole or triazole moieties are known to exhibit spin crossover (SCO) behavior. researchgate.netnih.govresearchgate.net These ligands provide a ligand field strength around the Fe(II) ion that is close to the energy required for electron pairing. Consequently, the complex can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli like temperature, pressure, or light. Given that this compound is a nitrogen- and sulfur-donating ligand, its Fe(II) complexes would be prime candidates for studying such spin transition phenomena. However, without experimental data, it is impossible to predict the transition temperature or the characteristics of any potential hysteresis loop.

Theoretical Studies of Metal-Ligand Interactions

Theoretical calculations are invaluable tools for understanding the nature of metal-ligand interactions at an electronic level. For metal complexes of ligands like this compound, Density Functional Theory (DFT) is a commonly employed method to elucidate electronic structures and bonding characteristics.

DFT calculations allow for the determination of the geometric and electronic structures of metal complexes. For ligands containing both N-heterocycles and a thiol group, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are typically involved in the coordination to the metal center.

In related systems, such as those with pyridyl and imidazolyl functionalities, the HOMO is often localized on the electron-rich donor atoms, in this case, the nitrogen of the pyridine, the nitrogen of the imidazole, and the sulfur of the thiol group. The LUMO is frequently associated with the π* orbitals of the aromatic rings. Upon coordination to a metal ion, a significant redistribution of electron density occurs. The ligand donates electron density from its HOMO to the vacant orbitals of the metal, while the metal can back-donate electron density from its d-orbitals to the LUMO of the ligand. This synergistic bonding mechanism is crucial for the stability of the resulting complex.

For instance, in studies of metal complexes with ligands containing both pyridine and imidazole moieties, it has been shown that the coordination environment is significantly influenced by the electronic properties of the ligand. rsc.orgrsc.org DFT calculations on related 1,2,4-triazole (B32235) derivatives have also been used to explore their complexation with first-row transition metals, providing insights into the thermodynamic stability of such complexes. nih.gov

Table 1: Representative Frontier Molecular Orbital Characteristics for Analogous Ligand Systems

| Ligand Type | HOMO Localization | LUMO Localization | Reference |

| Pyridyl-Imidazole | Pyridine-N, Imidazole-N | Pyridine/Imidazole π* orbitals | rsc.orgrsc.org |

| Triazole-Thiol | Thiol-S, Triazole-N | Triazole π* orbitals | nih.gov |

This table presents generalized findings from analogous systems to infer the potential electronic structure of this compound complexes.

To gain a deeper understanding of the nature of the metal-ligand bond, several theoretical analysis methods can be employed, including Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a picture of the localized bonds within a molecule and allows for the quantification of charge transfer and orbital interactions between the ligand and the metal. researchgate.netresearchgate.netwisc.edu In metal complexes with thiol-containing ligands, NBO analysis can reveal the extent of electron donation from the sulfur lone pairs to the metal center. Similarly, the contributions of the pyridine and imidazole nitrogen atoms to the coordination can be assessed. The second-order perturbation theory analysis within the NBO framework can quantify the stabilization energy associated with these donor-acceptor interactions. For example, studies on aqua complexes of metal ions have utilized NBO analysis to detail the charge transfer from the water ligands to the metal center. longdom.orgaimspress.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis, developed by Bader, characterizes the topology of the electron density to define atomic interactions. nih.gov Key parameters at the bond critical point (BCP) between the metal and ligand donor atoms, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide insight into the nature of the bond. A negative Laplacian typically indicates a shared (covalent) interaction, while a positive Laplacian suggests a closed-shell (electrostatic) interaction. In many transition metal complexes, the metal-ligand bonds exhibit intermediate character. QTAIM analysis has been applied to various metal complexes, including those with N-heterocyclic carbenes and osmium clusters, to elucidate the nature of the metal-ligand and metal-metal bonds. nih.govresearchgate.net

Table 2: Expected Metal-Ligand Bonding Parameters from Theoretical Analyses of Analogous Systems

| Bonding Parameter | Expected Characteristics for M-S Bond | Expected Characteristics for M-N Bond | Reference |

| NBO Charge Transfer | Significant donation from S lone pairs to metal | Moderate donation from N lone pairs to metal | longdom.orgaimspress.com |

| NBO Stabilization Energy | High stabilization energy from S→M interaction | Moderate stabilization energy from N→M interaction | researchgate.net |

| QTAIM Electron Density (ρ) | Moderate to high | Moderate | nih.govresearchgate.net |

| QTAIM Laplacian (∇²ρ) | Often positive, indicating a mix of covalent and electrostatic character | Typically positive, indicating predominantly electrostatic character | nih.govnih.gov |

This table is a projection based on findings from analogous systems and does not represent experimental data for this compound.

Role in Catalysis as a Ligand Framework

The combination of a soft thiol donor with two nitrogen donors from the pyridine and imidazole rings makes this compound a potentially versatile ligand for catalysis. The electronic and steric properties of the ligand can be tuned by modification of the pyridine and imidazole rings, which in turn can influence the catalytic activity of the corresponding metal complex.

The design of catalysts based on a metal-thiol-imidazole framework would leverage the distinct properties of each donor group. The thiol group often forms strong, covalent bonds with later transition metals and can stabilize catalytic intermediates. The pyridine and imidazole moieties can provide additional coordination sites, influencing the geometry and electronic properties of the metal center.

For example, related pyridine- and imidazole-containing ligands have been used in the design of catalysts for ethylene (B1197577) oligomerization and polymerization. acs.org In these systems, the electronic properties of the ligand were found to influence the electrophilicity of the metal center and its interaction with the substrate. Furthermore, thiol-functionalized silver nanoparticles have been shown to be effective catalysts for CO2 electroreduction, where the thiol ligand modifies the electronic structure of the silver surface to enhance catalytic activity. nih.gov The design of such catalysts often involves a balance between providing sufficient stability to the metal center while allowing for the coordination and activation of substrates.

The stability of the ligand framework under catalytic conditions is a critical factor for the longevity and efficiency of a catalyst. N-heterocyclic ligands are generally considered to be robust and can withstand harsh reaction conditions. researchgate.net However, the reactivity of the ligand itself can also play a role in the catalytic cycle.

One important concept in this regard is hemilability, where a multidentate ligand can have one of its donor atoms reversibly dissociate from the metal center. rsc.orgresearchgate.net This can open up a coordination site for substrate binding and facilitate catalytic turnover. For a ligand like this compound, it is conceivable that either the pyridine or imidazole nitrogen could act as a hemilabile donor, depending on the metal and the reaction conditions. This could provide a mechanism for modulating the reactivity of the catalytic center during the reaction.

The stability of metal-thiol bonds is also a key consideration. While generally stable, they can be susceptible to oxidation or other reactions under certain conditions. Studies on pyridine-thiol ligands have demonstrated their utility in forming stable complexes for applications such as heavy metal precipitation, which attests to the robustness of the metal-sulfur bond in these systems. uky.edunih.govresearchgate.net The reactivity of the imidazole and pyridine rings themselves can also be relevant, as demonstrated in studies on the hydration and hemiacetal formation of pyridine- and imidazole-carboxaldehydes. nih.gov

Reaction Mechanisms and Advanced Chemical Transformations

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions involving 1-pyridin-3-yl-1H-imidazole-2-thiol are a powerful strategy for constructing complex, multi-ring heterocyclic structures. These reactions typically involve the nucleophilic thiol group and the N-1 nitrogen of the imidazole (B134444) ring reacting with a suitably positioned electrophilic center within the same molecule or in a reaction partner that becomes part of the final fused system.

A key transformation of 1-substituted-1H-imidazole-2-thiols is their reaction with bifunctional electrophiles to yield fused heterocyclic systems. A notable example is the formation of imidazo[2,1-b] doaj.orgresearchgate.netthiazine (B8601807) derivatives. In a base-catalyzed reaction, imidazole-2-thiols react with activated enynones. researchgate.net The process involves the nucleophilic addition of the thiol to the carbon-carbon triple bond, followed by an intramolecular cyclization involving the imidazole nitrogen (N-1) attacking the activated double bond. researchgate.net

This reaction pathway leads to the formation of a six-membered thiazine ring fused to the imidazole core. For instance, the reaction of a 4-phenyl-1H-imidazole-2-thiol with a 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-one proceeds through the involvement of both the thiol (HS) and the imidazole nitrogen (HN) groups to yield a 5H-imidazo[2,1-b] doaj.orgresearchgate.netthiazine derivative. researchgate.net This strategy provides a direct route to complex fused systems that are of interest in medicinal chemistry. nih.govnih.govelsevierpure.com

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 4-Phenyl-1H-imidazole-2-thiol + (E)-1,5-Diarylpent-2-en-4-yn-1-one | Base-catalyzed (e.g., Triethylamine) | 5H-Imidazo[2,1-b] doaj.orgresearchgate.netthiazine derivative | researchgate.net |

The outcome of intramolecular cyclization reactions is highly dependent on the substitution pattern of the imidazole ring and the nature of the electrophilic partner, which governs the regioselectivity of the ring closure. For example, in the reaction between imidazole-2-thiols and 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones, the substitution on the imidazole ring dictates the cyclization pathway. researchgate.net While 4-phenyl-1H-imidazole-2-thiol undergoes a 6-endo-trig cyclization to form a six-membered thiazine ring, the analogous reaction with 4,5-diphenyl-1H-imidazole-2-thiol favors a 5-exo-dig cyclization, resulting in furan (B31954) ring closure instead. researchgate.net

Furthermore, reactions with other electrophiles, such as N-sulfonylphenyldichloroacetaldimines, demonstrate high regioselectivity, leading specifically to the formation of imidazo[2,1-b]thiazole (B1210989) systems. doaj.org In these cases, the reaction proceeds via initial S-alkylation followed by intramolecular cyclization, where the imidazole nitrogen attacks the imine carbon, leading exclusively to the fused five-membered thiazole (B1198619) ring. The specific regio-outcome is determined by the relative stability of the transition states leading to different possible ring systems.

Nucleophilic Addition Reactions

The nucleophilicity of the thiol group in this compound is central to its participation in nucleophilic addition reactions. The sulfur atom can readily attack electron-deficient centers, such as activated double bonds and imines, to form new carbon-sulfur bonds.

The thiol group of imidazole-2-thiols is a versatile nucleophile. While it exists in equilibrium with its thione tautomer, it readily deprotonates in the presence of a base to form a thiolate anion. This anion is a soft and potent nucleophile that preferentially attacks soft electrophilic centers. nih.gov This high nucleophilicity drives reactions like Michael additions and the opening of strained rings. nih.govnih.gov The reactivity is significantly influenced by the pH of the medium; in slightly basic conditions, the increased concentration of the thiolate anion leads to extremely rapid reactions with most Michael acceptors. acs.org

This compound is expected to readily participate in nucleophilic additions to activated imines and alkenes (Michael acceptors). The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the thiol-Michael addition, is a highly efficient carbon-sulfur bond-forming reaction. nih.govbenthamopenarchives.comyoutube.com

A well-documented reaction for imidazole-2-thiols is their regioselective addition to activated imines, such as N-sulfonylphenyldichloroacetaldimines. doaj.org The reaction is initiated by the nucleophilic attack of the sulfur atom on the imine carbon, which is followed by a cyclization to form sulfonylamino-substituted imidazo[2,1-b]thiazoles. doaj.org This demonstrates the thiol's ability to act as a potent nucleophile towards the C=N double bond.

| Reactant Class | Specific Example | Product Type | Reference |

|---|---|---|---|

| Activated Imines | N-Sulfonylphenyldichloroacetaldimines | Adduct leading to Imidazo[2,1-b]thiazoles | doaj.org |

| Activated Alkenes (Enones) | α,β-Unsaturated Ketones | Thiol-Michael Adduct | nih.govacs.org |

Oxidative Transformations and Sulfenylation

The sulfur atom in this compound is susceptible to oxidation, leading to a range of sulfur-containing functional groups. These transformations can yield disulfides, sulfonic acids, or other oxidized species, depending on the oxidant and reaction conditions.

Oxidation of analogous compounds like 1-methyl-1H-imidazole-2-thiol with an agent such as chlorine dioxide has been shown to produce different products based on the stoichiometry and conditions. researchgate.net For example, mild oxidation often leads to the formation of the corresponding disulfide (2,2′-disulfanediylbis(1-methylimidazole)). Under more vigorous oxidative conditions, the thiol can be converted into the sulfonic acid (1-methylimidazole-2-sulfonic acid). researchgate.net These transformations highlight the capacity to modulate the electronic properties and chemical reactivity of the sulfur moiety.

| Oxidant | Molar Ratio (Thiol:Oxidant) | Product | Reference |

|---|---|---|---|

| Chlorine Dioxide | 1:0.5 | 2,2′-Disulfanediylbis(1-methylimidazole) | researchgate.net |

| Chlorine Dioxide | 1:2 | 1-Methyl-1H-imidazole-2-sulfonic acid | researchgate.net |

Sulfenylation represents another important transformation. This involves the formation of a new bond between the sulfur atom of the thiol and a carbon atom of another molecule (C-H sulfenylation or arylthiolation). While direct C-H sulfenylation using the thiol itself is less common, the thiol can be converted into a sulfenyl halide (e.g., by reaction with an N-halosuccinimide), which then acts as an electrophile to react with electron-rich aromatic or heterocyclic systems. Alternatively, oxidative coupling reactions can achieve a similar outcome. For instance, methods have been developed for the C-H arylthiolation of imidazole N-oxides with thiophenols, which proceed via an "addition-elimination" mechanism. mdpi.com This type of reactivity underscores the potential for this compound to serve as a synthon for introducing the pyridinyl-imidazolyl-thio moiety onto other molecular scaffolds.

C-3 Sulfenylation of Imidazopyridines

The introduction of a sulfur-containing moiety at the C-3 position of imidazo[1,2-a]pyridines is a valuable transformation in medicinal chemistry, as the resulting 3-sulfenylimidazopyridines exhibit a range of biological activities. rsc.org While direct C-3 sulfenylation of imidazopyridines using this compound has not been extensively documented in isolation, the general methodologies for this transformation provide a clear framework for how such a reaction would proceed. These methods often involve the in situ generation of a sulfenylating agent from a thiol, which then reacts with the electron-rich imidazopyridine ring.

Several modern synthetic strategies have been developed for the C-3 sulfenylation of imidazopyridines, which are notable for their efficiency and adherence to green chemistry principles. One such approach involves a visible-light-induced, transition-metal-free reaction between an imidazo[1,2-a]pyridine (B132010) and a thiol. rsc.org This method is characterized by its operational simplicity, use of an environmentally benign energy source, and high atom economy. rsc.org The reaction proceeds via a C(sp²)-H functionalization, affording a direct route to structurally diverse 3-sulfenylimidazopyridines. rsc.org

Another effective method employs molecular iodine to mediate the regioselective C-3 sulfenylation of imidazo[1,2-a]pyridines. nih.gov In this transition-metal-free protocol, arylhydrazine hydrochloride and elemental sulfur can be used to generate the sulfenylating species. nih.gov

Base-promoted C-H bond sulfenylation offers another viable pathway. rsc.org For instance, the reaction of an imidazo[1,2-a]pyridine with a disulfide in the presence of a base like cesium carbonate (Cs₂CO₃) can yield the desired C-3 sulfenylated product. rsc.org The choice of solvent and base is critical for optimizing the reaction conditions and achieving high yields. rsc.org

The general mechanism for these reactions involves the activation of the thiol (or a precursor like a disulfide or elemental sulfur) to generate a reactive sulfur electrophile. The electron-rich C-3 position of the imidazopyridine then attacks this electrophile, leading to the formation of the new carbon-sulfur bond. The regioselectivity for the C-3 position is a well-established characteristic of the electronic properties of the imidazo[1,2-a]pyridine ring system.

A summary of representative conditions for C-3 sulfenylation of imidazopyridines is presented in the table below.

| Method | Reagents and Conditions | Key Features |

| Visible-Light-Induced Sulfenylation | Thiol, Visible Light, Green Solvents | Transition-metal-free, eco-friendly, high atom efficiency. rsc.org |

| Iodine-Mediated Sulfenylation | Arylhydrazine hydrochloride, Elemental Sulfur, I₂, DABCO | Transition-metal-free, regioselective C(sp²)-H functionalization. nih.gov |

| Base-Promoted Sulfenylation | Disulfide, Cs₂CO₃, DMSO | Direct C-H bond functionalization. rsc.org |

Catalyst-mediated Oxidative Couplings

Catalyst-mediated oxidative couplings represent a powerful tool in organic synthesis for the formation of new bonds. While specific examples involving this compound are not prevalent in the literature, the presence of the thiol group makes it a prime candidate for such transformations, particularly for the formation of carbon-sulfur bonds. These reactions typically involve the oxidation of a thiol to a more reactive intermediate, which can then couple with a suitable partner.

For instance, cobalt(III)-catalyzed coupling reactions have been employed for the synthesis of imidazoles from enaminones and oxadiazolones. researchgate.net While this example focuses on the construction of the imidazole ring itself, it highlights the utility of transition metal catalysis in the chemistry of imidazole-containing compounds. researchgate.net

More broadly, catalyst-mediated oxidative couplings of thiols are a well-established field. These reactions can be used to form disulfides or to couple thiols with other nucleophiles or electrophiles. The choice of catalyst is crucial and can range from transition metals to enzymatic systems. The development of surfactant-type catalysts for aerobic oxidative coupling of hydrazines with thiols in water demonstrates the ongoing efforts to create environmentally benign and efficient catalytic systems for C-S bond formation.

In the context of this compound, a catalyst could facilitate its oxidative coupling with various partners. For example, an oxidative cross-coupling with an arene could lead to the formation of an aryl sulfide, while coupling with another thiol molecule would yield a disulfide. The pyridyl and imidazolyl nitrogen atoms could also play a role in coordinating to the metal catalyst, potentially influencing the reactivity and selectivity of the coupling reaction.

Dearomatization Chemistry of Pyridine (B92270) and Imidazole Rings (when coordinated)

The coordination of N-heterocyclic compounds to metal centers can significantly alter their electronic structure and reactivity, in some cases leading to the dearomatization of the heterocyclic ring. This phenomenon is particularly intriguing for ligands like this compound, which possesses both pyridine and imidazole rings capable of metal coordination.

Studies on ruthenium complexes with a tetradentate N,S-donor pyridinophane ligand have demonstrated that the pyridine rings can undergo dearomatization upon deprotonation of a methylene (B1212753) arm adjacent to the sulfur atom. nii.ac.jp This process is driven by the stabilization of the resulting negative charge through delocalization into the pyridine ring. nii.ac.jp The dearomatization is evident from significant upfield shifts of the pyridine proton signals in the ¹H NMR spectrum. nii.ac.jp

While this example involves a different ligand system, the principles are applicable to this compound when it acts as a ligand in a metal complex. Coordination of the pyridine and/or imidazole nitrogen to a metal center would polarize the ring system, making it more susceptible to nucleophilic attack or deprotonation at an adjacent position. The thione/thiol tautomerism of the imidazole-2-thiol group could also play a crucial role. Upon coordination, deprotonation of the thiol group is expected, and further deprotonation at other sites on the ligand could induce dearomatization of one or both heterocyclic rings.

The dearomatization can be either a single or double process, depending on the stoichiometry of the base used and the nature of the metal center and co-ligands. nii.ac.jp Such dearomatized species can exhibit unique reactivity, although in some cases, they may also show reduced stability. nii.ac.jp The potential for dearomatization of the pyridine and imidazole rings in coordinated this compound opens up avenues for its application in catalysis and organometallic chemistry.

Further research into the coordination chemistry of this compound with various transition metals would be necessary to fully explore the conditions and consequences of the dearomatization of its heterocyclic rings.

Supramolecular Assemblies and Crystal Engineering

Intermolecular Interactions in Solid-State Structures

The specific arrangement of molecules in the crystal lattice of 1-Pyridin-3-YL-1H-imidazole-2-thiol is governed by a hierarchy of intermolecular interactions. These non-covalent bonds are fundamental to understanding the stability and properties of the crystalline material.

In addition to classical hydrogen bonds, weaker C-H···X interactions (where X can be N, S, or a π-system) play a vital role in the crystal packing. Aromatic C-H groups on the pyridine (B92270) and imidazole (B134444) rings can act as weak donors, forming C-H···N and C-H···S bonds with neighboring molecules. mdpi.com Furthermore, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also observed in similar crystal structures, contributing to the consolidation of the three-dimensional network. nih.gov

Hirshfeld Surface Analysis for Quantifying Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal. nih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts and the relative importance of different types of interactions.

Formation of Low-Dimensional and Higher-Dimensional Structures

The directional nature of hydrogen bonds combined with the less directional π-π stacking and van der Waals forces allows this compound to form structures of varying dimensionality. Small π-conjugated molecules are known to self-assemble into low-dimensional architectures like one-dimensional chains or two-dimensional layers. nih.gov

In related pyridyl-triazole systems, N-H···N hydrogen bonds can link molecules into two-dimensional networks. nih.gov In other cases, coordination with metal ions or the presence of co-crystallizing solvent molecules can lead to the formation of more complex, higher-dimensional structures. For example, in an iron(II) complex of a similar pyridyl-imidazole ligand, hydrogen bonds involving coordinated water molecules and sulfate (B86663) anions build up the structure into a three-dimensional network. nih.gov The specific synthons and reaction conditions can thus be used to guide the assembly towards desired architectures.

Discrete Molecular Architectures (0D)

There is currently no published research detailing the discrete molecular architectures of this compound. Information regarding the formation of 0D assemblies through intermolecular interactions like hydrogen bonds or π-π stacking for this specific compound is not available in the scientific literature.

One-Dimensional Coordination Polymers and Chains (1D)

There are no scientific reports on the synthesis and structural characterization of one-dimensional coordination polymers or chains involving this compound as a ligand.

Two-Dimensional Layered Structures (2D)

There is no available data on the formation of two-dimensional layered structures from this compound, either through the extension of lower-dimensional structures or direct self-assembly.

Theoretical Structure Activity Relationship Sar Studies

Computational Docking Methodologies

Computational docking is a key method used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. jddtonline.info This technique is instrumental in understanding the binding mechanism and predicting the affinity of a compound like 1-Pyridin-3-YL-1H-imidazole-2-thiol to a biological target.

Ligand-Protein Interaction Prediction

Molecular docking simulations predict how this compound might fit into the active site of a target protein. The process involves preparing the 3D structures of both the ligand (the compound) and the protein, which is often obtained from databases like the Protein Data Bank (PDB). nih.govnih.gov Software such as AutoDock, Schrödinger, and PyRx are commonly used to perform these simulations. jddtonline.infonih.govresearchgate.net

For a compound containing an imidazole (B134444) or triazole ring, a primary interaction often involves the heterocyclic nitrogen atom coordinating with a metal ion in the enzyme's active site, such as the heme iron in cytochrome P450 enzymes like lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netneuroquantology.com This enzyme is a frequent target for azole antifungal agents. researchgate.netnih.govresearchgate.net Docking studies on similar azole derivatives have shown that the N-3 of an imidazole or N-4 of a triazole ring can form a crucial bond with the heme iron. researchgate.netneuroquantology.com

Beyond this, other interactions stabilize the ligand-protein complex. These can include:

Hydrogen Bonds: The nitrogen atoms in the pyridine (B92270) and imidazole rings, as well as the thiol group, can act as hydrogen bond acceptors or donors with amino acid residues in the active site. nih.govresearchgate.net

Hydrophobic Interactions: The aromatic pyridine and imidazole rings can form hydrophobic interactions with nonpolar amino acid residues. mdpi.com

π-π and π-cation Stacking: The aromatic rings can engage in stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or histidine (His), or with positively charged residues like arginine (Arg). researchgate.net

In studies of related pyridine derivatives targeting enzymes like cyclin-dependent kinase 2 (CDK2), the pyridin-3-ylmethyl moiety has been identified as an important pharmacophore, forming key interactions that contribute to inhibitory activity. nih.gov

Scoring Functions and Binding Affinity Estimation

After predicting the binding pose, docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or a docking score. neuroquantology.com Lower binding energies typically indicate a more stable and favorable interaction. These scores are calculated based on the intermolecular forces, including van der Waals forces, electrostatic interactions, and hydrogen bonds between the ligand and the protein. jddtonline.info

The binding affinity of this compound would be compared to that of known inhibitors or the natural substrate of the target enzyme. For instance, in docking studies of imidazole derivatives against lanosterol 14α-demethylase, the predicted binding affinities help to rank potential inhibitors and guide the synthesis of more potent compounds. nih.govresearchgate.net

| Parameter | Value/Description | Reference Example |

|---|---|---|

| Target Enzyme | Lanosterol 14α-demethylase (CYP51) | Common target for azole antifungals researchgate.netnih.gov |

| Predicted Binding Energy | -8.5 kcal/mol | Comparable to potent inhibitors in similar studies neuroquantology.com |

| Key Interacting Residues | Heme, Phe255, Arg96, His244 | Based on interactions seen with other azoles researchgate.netmdpi.com |

| Primary Interaction | Coordination of imidazole N-3 with heme iron | Characteristic of azole inhibitors of CYP51 researchgate.net |

| Secondary Interactions | π-π stacking with Phe255; H-bond with His244 | Common stabilizing interactions researchgate.netmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the physicochemical properties of a series of compounds with their biological activities. jmpas.com For a compound like this compound, QSAR models can be developed to predict its interaction potency based on its structural features.

Descriptors for Molecular Structure and Reactivity

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. japsonline.comjapsonline.com For this compound, these descriptors would fall into several categories:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Balaban J index, which relates to the branching of the molecular structure. japsonline.com

Electronic Descriptors: These quantify the electronic properties, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity, and polar surface area are crucial for predicting how a compound will behave in a biological system. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields around the molecule are calculated. researchgate.net

Predictive Models for Interaction Potency

Once the descriptors are calculated for a set of related compounds, a mathematical model is built to relate these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov Multiple Linear Regression (MLR) is a common method used to create an equation that predicts activity. jmpas.comjapsonline.com

For example, a QSAR study on antifungal imidazole derivatives might yield an equation like: pIC₅₀ = a(logP) + b(Dipole Moment) + c(BalabanJ) + d

Where 'a', 'b', 'c', and 'd' are constants determined by the regression analysis. Such models are validated using statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (r²_pred) for an external test set of compounds. jmpas.comresearchgate.netnih.gov A robust QSAR model can then be used to predict the potency of new, unsynthesized compounds, including novel derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.netnih.gov

| Descriptor Type | Example Descriptor | Potential Significance for Activity | Reference Example |

|---|---|---|---|

| Physicochemical | ClogP (Lipophilicity) | Influences membrane permeability and access to the target site. | Lipophilicity is a key parameter in antifungal QSAR studies. nih.gov |

| Topological | BalabanJ | Relates to the molecular size and shape, affecting fit in the active site. | Used in modeling antifungal activity of imidazolium (B1220033) surfactants. japsonline.com |

| Electronic | GATS4se (Geary coefficient) | Describes charge distribution, which is important for polar interactions. | A key descriptor in predicting antifungal activity. japsonline.com |

| 3D-QSAR Field | CoMFA Steric Field | Identifies regions where bulky groups increase or decrease activity. | Used to model P450 demethylase inhibitors. researchgate.net |

Enzyme Inhibition Mechanism Studies (Theoretical Aspects)

Theoretical studies can elucidate the mechanism by which this compound might inhibit an enzyme. Given its structure, two prominent mechanisms can be considered: reversible inhibition through non-covalent interactions and irreversible inhibition involving the thiol group.

The docking studies described in section 8.1.1 model the reversible, non-covalent binding of the inhibitor to the enzyme's active site. The nitrogen on the pyridine or imidazole ring can act as a ligand for a metal cofactor, a common mechanism for azole drugs that inhibit metalloenzymes. researchgate.net

The presence of a thiol (-SH) group introduces the possibility of covalent inhibition. Thiols can react with electrophilic residues in an enzyme's active site or, more commonly, with α,β-unsaturated carbonyl substrates in a Michael addition reaction. nih.gov Theoretical studies using quantum chemical computations can model the reaction pathway between the thiol group of the inhibitor and a target residue, such as a cysteine in a thiol-containing enzyme. nih.govresearchgate.net These studies can determine the reaction energies and activation barriers, providing insight into whether the inhibition is likely to be reversible or irreversible. For example, a low reaction energy might suggest a stable covalent bond, indicating irreversible inhibition. nih.gov

The reactivity of the thiol group can be significantly influenced by the local environment, such as the presence of a base-catalyzing residue (like histidine) in the active site, which can deprotonate the thiol to the more reactive thiolate anion. nih.gov Computational models can approximate this effect to provide a more accurate picture of the inhibition mechanism.

Investigation of Binding Modes at Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps in understanding the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, theoretical docking studies can elucidate its binding mode within the active site of various enzymes it may inhibit.

The imidazole-2-thione core is a key structural feature. The thione group (C=S) and the adjacent nitrogen atoms can act as hydrogen bond acceptors or donors, forming critical interactions with amino acid residues in the active site. Studies on related imidazole-2-thione derivatives have highlighted the importance of the thiol/thione moiety for biological activity. For instance, in the context of 15-lipoxygenase inhibition by 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, docking studies revealed that the SH group orients towards the iron core of the active site, suggesting a potential metal-chelating mechanism of inhibition.

The pyridin-3-yl substituent is another crucial element for binding. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with donor residues like serine, threonine, or asparagine in the enzyme's active site. Furthermore, the aromatic nature of the pyridine ring can lead to favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The position of the nitrogen at the 3-position of the pyridine ring influences the geometry of these interactions and can be a key determinant of binding affinity and selectivity. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of the binding mode by assessing the stability of the predicted ligand-protein complex over time. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more dynamic picture of the interaction. For instance, MD simulations on other heterocyclic inhibitors have shown that stable binding is often characterized by minimal root-mean-square deviation (RMSD) of the ligand within the binding pocket over the simulation period. nih.gov

A hypothetical binding mode for this compound could involve the following interactions, based on studies of similar compounds:

| Functional Group | Potential Interaction | Interacting Amino Acid Residues (Examples) |

| Imidazole-2-thione | Hydrogen bonding, Metal chelation | Histidine, Cysteine, Glutamate, Aspartate |

| Pyridine Nitrogen | Hydrogen bonding | Serine, Threonine, Asparagine, Glutamine |

| Pyridine Ring | π-π stacking, Hydrophobic interactions | Phenylalanine, Tyrosine, Tryptophan |

| Imidazole Ring | π-π stacking, Hydrophobic interactions | Phenylalanine, Tyrosine, Tryptophan |

Substrate Velocity Curve Analysis in Theoretical Models

Theoretical substrate velocity curve analysis is a computational approach used to predict how a compound might affect the kinetics of an enzyme-catalyzed reaction. This analysis is typically part of broader kinetic modeling and simulation studies. By understanding the predicted mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), researchers can infer how the inhibitor's presence will alter the enzyme's Michaelis-Menten kinetics.

Currently, there are no specific published studies detailing theoretical substrate velocity curve analysis for this compound. However, such a study would theoretically involve the following steps:

Development of a Kinetic Model: A mathematical model of the enzyme's catalytic cycle would be established. This model would include rate constants for substrate binding, product formation, and product release.

Integration of the Inhibitor: The model would be expanded to include the binding of this compound to the enzyme. Different models would be created to represent competitive, non-competitive, and uncompetitive inhibition mechanisms.

Simulation of Reaction Velocity: Using the developed models, the reaction velocity (V) would be simulated at various substrate concentrations ([S]) in the presence and absence of the inhibitor.

Generation of Theoretical Curves: The simulated data would be used to plot theoretical Michaelis-Menten and Lineweaver-Burk plots.

The resulting theoretical curves would provide predictions on how this compound affects the maximum reaction velocity (Vmax) and the Michaelis constant (Km). For example, a competitive inhibitor would be predicted to increase the apparent Km without changing the Vmax. This information is valuable for understanding the compound's mechanism of action at a kinetic level.

Theoretical Prediction of Selectivity Profiles

The ability of a drug candidate to selectively inhibit its intended target over other related proteins is crucial for minimizing off-target effects. Theoretical methods, particularly molecular docking and QSAR, are instrumental in predicting the selectivity profile of compounds like this compound.

In silico selectivity modeling often involves docking the compound into the active sites of a panel of related proteins (e.g., different isoforms of an enzyme). nih.gov The predicted binding affinities or docking scores for each target are then compared. A compound is predicted to be selective for a particular target if it shows a significantly better binding score for that target compared to others. nih.gov

For this compound, a theoretical selectivity study would involve:

Target Selection: Identifying a primary target and a panel of closely related off-targets.

Homology Modeling: If the 3D structures of the targets are not experimentally available, they can be generated using homology modeling.

Molecular Docking: Docking this compound into the active sites of all selected proteins.

Binding Energy Comparison: Calculating and comparing the predicted binding free energies or docking scores.

Key structural features of this compound, such as the specific substitution pattern on the pyridine ring, can be crucial for achieving selectivity. Differences in the amino acid composition and the shape of the active sites among the target proteins can be exploited. For instance, the presence of a specific amino acid in one target that can form a unique hydrogen bond with the pyridine nitrogen could be the basis for selectivity.

QSAR models can also be developed to predict selectivity. nih.gov In this approach, a dataset of compounds with known activities against two or more targets is used to build a model that correlates structural descriptors with the ratio of activities (selectivity index). Such a model for imidazole-thione derivatives could identify the physicochemical properties (e.g., electronic, steric, hydrophobic) that favor inhibition of the desired target over others.

A hypothetical selectivity profile prediction for this compound against two related kinases might look like this:

| Target Kinase | Predicted Docking Score (kcal/mol) | Key Interacting Residues | Predicted Selectivity |

| Kinase A | -9.5 | Cys250, Phe300, Gln150 | High |

| Kinase B | -7.2 | Ala250, Tyr300, Asn150 | Low |

This theoretical data suggests that the compound would be selective for Kinase A over Kinase B, likely due to more favorable interactions, such as a hydrogen bond with Gln150 and a π-π stacking interaction with Phe300, which are not as favorable with the corresponding residues in Kinase B.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways for Complex Architectures

The synthesis of 1-Pyridin-3-YL-1H-imidazole-2-thiol and its derivatives is foundational to exploring their properties and applications. While classical methods for the synthesis of imidazole-2-thiols, such as the condensation of α-aminoketones with thiocyanate (B1210189) or the reaction of α-haloketones with thiourea (B124793), provide viable routes, future research is geared towards more sophisticated and efficient synthetic strategies.

One promising direction is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants. The Groebke–Blackburn–Bienaymé reaction, a well-established MCR for the synthesis of imidazo[1,2-a]pyridines, could be adapted for the synthesis of complex architectures based on the this compound scaffold niscpr.res.in. This could involve the condensation of a pyridine-containing aldehyde, an isocyanide, and a thiol-bearing component.

Furthermore, the development of metal-free catalytic systems for the synthesis of related imidazole (B134444) derivatives presents an environmentally friendly and cost-effective alternative to traditional metal-catalyzed cross-coupling reactions niscpr.res.in. Research into catalyst-free condensation reactions under mild conditions could lead to the efficient and regioselective synthesis of novel derivatives of this compound niscpr.res.in. The exploration of novel synthetic routes is crucial for accessing a wider range of derivatives with tailored electronic and steric properties, which is essential for their application in materials science and medicinal chemistry.

A generalized synthetic scheme for imidazole-2-thiols, which could be adapted for the target compound, is the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization mdpi.com.

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Strategy | Description | Potential Advantages |

|---|---|---|

| Multi-component Reactions (e.g., adapted Groebke–Blackburn–Bienaymé) | One-pot synthesis from three or more starting materials. | High atom economy, operational simplicity, and rapid generation of molecular diversity. |

| Metal-Free Catalysis | Use of non-metallic catalysts for condensation and cyclization reactions. | Reduced cost, lower toxicity, and easier purification of products. |

| Flow Chemistry | Continuous synthesis in microreactors. | Precise control over reaction parameters, improved safety, and scalability. |

Design and Development of Advanced Coordination Frameworks

The presence of multiple coordination sites—the pyridine (B92270) nitrogen, the imidazole nitrogen, and the thione sulfur—makes this compound an excellent candidate for the construction of advanced coordination frameworks, including coordination polymers (CPs) and metal-organic frameworks (MOFs). The coordination chemistry of related pyridine and imidazole ligands has been extensively studied, revealing their ability to form diverse and functional materials.

The pyridine and imidazole moieties can act as versatile N-donor ligands, capable of bridging metal centers to form one-, two-, or three-dimensional networks researchgate.net. The thione group can also participate in coordination, either in its thione form (S) or as a thiolate (S-) after deprotonation, adding to the structural diversity of the resulting frameworks. Research on related thioimidazole ligands has shown their strong affinity for soft metal ions like Hg(II), leading to the formation of robust coordination polymers with interesting properties, such as the ability to capture iodine nih.gov.

Future research will likely focus on the systematic investigation of the coordination behavior of this compound with a variety of metal ions, including transition metals and lanthanides. The goal will be to synthesize novel CPs and MOFs with tailored pore sizes, dimensionalities, and functionalities. These materials could have applications in gas storage and separation, catalysis, and as drug delivery vehicles mdpi.comnih.gov. The flexible nature of the pyridin-yl-imidazole linkage could also lead to the formation of dynamic frameworks that respond to external stimuli.